molecular formula C15H18N2O2S B2813129 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1251549-03-7

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea

Cat. No.: B2813129
CAS No.: 1251549-03-7
M. Wt: 290.38
InChI Key: PSXSQDAFFWTHPM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is an organic compound that features a urea moiety linked to a 3,4-dimethylphenyl group and a 2-hydroxy-2-(thiophen-3-yl)ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(3,4-Dimethylphenyl)-3-(2-thiophen-3-yl)ethyl)urea: Lacks the hydroxyl group, which may influence its chemical reactivity and interactions.

Uniqueness

1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is unique due to the presence of both the hydroxyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking these functional groups.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXSQDAFFWTHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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